molecular formula C15H13BrO3 B1317364 3-Bromo-4-(2-phenylethoxy)benzoic acid CAS No. 887029-51-8

3-Bromo-4-(2-phenylethoxy)benzoic acid

Cat. No. B1317364
CAS RN: 887029-51-8
M. Wt: 321.16 g/mol
InChI Key: NQXZQUXYPKGUKA-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-phenylethoxy)benzoic acid is a chemical compound with the molecular formula C15H13BrO3 . It has a molecular weight of 321.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO3/c16-13-10-12 (15 (17)18)6-7-14 (13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2, (H,17,18) . This indicates the presence of a bromine atom, a phenylethoxy group, and a carboxylic acid group in the molecule.

Scientific Research Applications

Structural Analysis and Reactivity Studies

The study of structural, vibrational analysis, and chemical reactivity descriptors of closely related bromo-substituted benzoic acids, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provides insight into their reactivity and potential applications in scientific research. Advanced computational methods like Density Functional Theory (DFT) have been utilized to investigate the molecular structure, reactivity descriptors (ionization energy, hardness, electrophilicity, etc.), and non-linear optical properties of these compounds. The solvent's influence on reactivity parameters has also been explored, showing that solvation significantly alters reactivity descriptors, which could have implications for their applications in various solvents (Yadav et al., 2022).

Synthesis and Radiosynthesis Applications

The precursor molecule for the radiosynthesis of 2-radioiodophloretinic acid, 2-bromo-phloretinic acid, demonstrates the utility of bromo-substituted benzoic acids in the field of radiopharmaceuticals. This compound was prepared from hydrocinnamic acid and utilized in a Cu(I)-assisted nucleophilic non-isotopic exchange reaction, highlighting the critical role of the bromo substituent in achieving high yields of labeled compounds. Such methodologies are pivotal in developing diagnostic and therapeutic agents (Mertens, Boumon, & Steegmans, 2001).

Material Science and Optical Properties

Research into the crystal structures of bromo–hydroxy–benzoic acid derivatives has revealed the formation of two-dimensional architectures through hydrogen bonds and Br⋯O interactions. These structural insights are crucial for the development of materials with specific optical and electronic properties. For instance, the comparison between methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid highlights the importance of molecular interactions in determining the material's properties, which could be exploited in designing new materials (Suchetan et al., 2016).

Luminescent Properties and Coordination Chemistry

The synthesis and structural analysis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives demonstrate the significant impact of substituents on the photophysical properties of these materials. Such research is fundamental in the design of luminescent materials for sensing, imaging, and lighting applications. The study indicates that electron-donating and withdrawing groups on the benzoic acid moiety can dramatically affect the luminescence efficiency, providing a pathway for tuning the optical properties of coordination complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety and Hazards

3-Bromo-4-(2-phenylethoxy)benzoic acid is labeled as an irritant . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

3-bromo-4-(2-phenylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-13-10-12(15(17)18)6-7-14(13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZQUXYPKGUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586375
Record name 3-Bromo-4-(2-phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887029-51-8
Record name 3-Bromo-4-(2-phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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